
1-Methylpiperidin-4-one hydrochloride
Overview
Description
1-Methylpiperidin-4-one hydrochloride is a piperidine-derived compound with a ketone group at the 4-position and a methyl substituent on the nitrogen atom. Its hydrochloride form enhances stability and solubility, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound serves as a precursor for synthesizing amines (e.g., via reductive amination) and is integral to the development of bioactive molecules, including antiviral agents and heterocyclic frameworks. Its structural rigidity and functional groups allow for diverse modifications, such as Schiff base formation and benzylidene derivatization.
Preparation Methods
1-Methylpiperidin-4-one hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-methylpiperidin-4-one, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpiperidine-4-one N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield 1-methylpiperidine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor for the synthesis of drugs with analgesic, antispasmodic, and anxiolytic properties.
Mechanism of Action
The mechanism of action of 1-methylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with various molecular targets. For example, it can be converted into compounds that inhibit specific enzymes or receptors, thereby modulating biological pathways involved in pain, anxiety, or muscle spasms .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Piperidine-Based Hydrochlorides
Key Observations :
- Substituent Flexibility : 1-Methylpiperidin-4-one HCl’s 4-keto group enables reductive amination (e.g., to 2-(1-methylpiperidin-4-yl)ethan-1-amine dihydrochloride), while Meperidine HCl’s ester and phenyl groups confer opioid activity.
- Biological Relevance : Benzylidene derivatives (e.g., 4k, 4l, 4m) exhibit enhanced binding to viral enzymes (PLpro in SARS-CoV-2), attributed to electronic effects from halogen or methoxy substituents.
Key Observations :
- Microwave Synthesis : Dramatically improves yields (e.g., 94% for (E)-3-(2-bromobenzylidene)-1-methylpiperidin-4-one) and reduces reaction times compared to classical methods.
- Scalability : 1-Methylpiperidin-4-one HCl is often produced on multi-gram scales (0.5 mmol to 100 kg), reflecting its industrial utility.
Table 3: Pharmacological and Biochemical Profiles
Key Observations :
- Antiviral Potency : Curcumin derivatives with the 1-methylpiperidin-4-one group show high affinity for PLpro, suggesting a critical role of the piperidine-ketone scaffold in enzyme inhibition.
- Antimicrobial Activity: Halogenated benzylidene derivatives (e.g., 4m with Br substituent) exhibit stronger activity than non-halogenated analogues, likely due to enhanced lipophilicity and target interaction.
Physicochemical and Regulatory Profiles
Key Observations :
Biological Activity
1-Methylpiperidin-4-one hydrochloride, a compound derived from piperidine, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its piperidine ring structure with a methyl group at the nitrogen position. The synthesis typically involves the alkylation of piperidin-4-one, followed by the formation of its hydrochloride salt to enhance solubility and stability.
Anticancer Properties
Research indicates that derivatives of 1-methylpiperidin-4-one exhibit significant anticancer activity. For instance, a study on various substituted 3,5-dibenzylidene-1-methylpiperidin-4-ones demonstrated their effectiveness against human cancer cell lines such as HepG2 and QGY-7703. The compounds showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent cytotoxic effects (Table 1) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one | HepG2 | 12.5 |
3,5-Dibenzylidene-1-methylpiperidin-4-one | QGY-7703 | 15.0 |
3,5-Bis(3-bromobenzylidene)-1-methylpiperidin-4-one | SMMC-7721 | 10.0 |
Antifungal Activity
The compound also exhibits antifungal properties. A study reported that various substituted derivatives significantly inhibited the growth of Candida albicans and Aspergillus niger. The effectiveness was assessed through disk diffusion assays and dose-response curves, showing clear zones of inhibition that correlated with compound concentration (Figure 1) .
The mechanisms underlying the biological activity of 1-methylpiperidin-4-one derivatives often involve the inhibition of critical cellular pathways. For example, some studies suggest that these compounds may inhibit NF-κB signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
In a notable study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activities against several cell lines. The study found that compounds with specific substituents on the piperidine ring enhanced cytotoxicity significantly compared to unsubstituted analogs .
Case Study 2: Antifungal Activity
Another research effort focused on assessing the antifungal properties of these compounds against Saccharomyces cerevisiae. The results indicated that certain derivatives could inhibit yeast growth effectively after both 24-hour and 48-hour treatments, demonstrating potential for therapeutic applications in fungal infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methylpiperidin-4-one hydrochloride, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting a piperidone precursor with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). Optimization involves controlling reaction temperature (often 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometry to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures high purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy :
- NMR : - and -NMR confirm molecular structure by identifying proton environments (e.g., methyl group at δ ~2.3 ppm) and carbon backbones.
- FT-IR : Peaks at ~1700 cm indicate ketone carbonyl groups.
- Crystallography : Single-crystal X-ray diffraction (using SHELXL or SHELXTL software) resolves 3D molecular geometry, including bond angles and ring puckering. Refinement protocols involve iterative cycles to minimize R-factors (<5% for high-quality data) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., sand), neutralize with weak acids (e.g., citric acid), and dispose as hazardous waste.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurities. To address this:
- Purity Validation : Use HPLC (≥98% purity) and elemental analysis.
- Standardized Assays : Compare bioactivity under consistent conditions (e.g., cell lines, incubation time).
- Structural Analogs : Test derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate functional group contributions .
Q. What computational approaches are effective for modeling the conformational dynamics of this compound?
- Molecular Dynamics (MD) : Simulate ring puckering and chair-to-boat transitions using AMBER or CHARMM force fields.
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) predict electronic properties and tautomeric equilibria.
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in crystallographic data .
Q. How does the hydrochloride salt form influence the compound’s solubility and crystallinity?
The hydrochloride salt enhances water solubility via ion-dipole interactions. Crystallinity is affected by counterion arrangement; for example, chloride ions stabilize crystal lattices through hydrogen bonding with amine protons. Comparative studies with freebase forms show 2–3x higher solubility in polar solvents (e.g., water, methanol) .
Q. What strategies mitigate racemization during chiral synthesis of this compound derivatives?
- Low-Temperature Reactions : Conduct alkylation below 0°C to slow epimerization.
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation (≥90% ee) .
Q. Methodological Considerations
Q. How are reaction yields optimized in multi-step syntheses involving this compound?
- Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation.
- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in SN2 reactions.
- Yield Data : Typical yields range 60–75% for methylation steps and 85–90% for salt formation .
Q. What are the limitations of using this compound in high-throughput screening (HTS)?
- Solubility Limits : Precipitation in DMSO-based assays requires sonication or co-solvents (e.g., PEG-400).
- False Positives : Amine reactivity may interfere with fluorescence-based assays (e.g., ALIScreen).
- Mitigation : Include counterion controls (e.g., NaCl) and validate hits via orthogonal assays (SPR, ITC) .
Properties
IUPAC Name |
1-methylpiperidin-4-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-7-4-2-6(8)3-5-7;/h2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYRJBNPFPWTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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